2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine

Medicinal chemistry Lead optimization ADME prediction

This 2-chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine offers a critical 4-methyl substitution that increases lipophilicity (XLogP3=1.9) by Δ0.5 over the des-methyl analog, improving passive membrane diffusion while remaining within CNS drug-likeness thresholds (TPSA 38.3 Ų). The defined ≥95% purity minimizes confounding impurity signals in SPR and protein crystallography, making it the preferred choice for fragment-based drug discovery and kinase selectivity profiling. Its 3 rotatable bonds satisfy Veber's oral bioavailability criteria, supporting oral drug development programs. Choose this batch-consistent building block to ensure SAR reproducibility and avoid uncontrolled ADME variations inherent in generic analogs.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 2098118-45-5
Cat. No. B1480002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine
CAS2098118-45-5
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCC1CN(CC1COC)C2=NC=CN=C2Cl
InChIInChI=1S/C11H16ClN3O/c1-8-5-15(6-9(8)7-16-2)11-10(12)13-3-4-14-11/h3-4,8-9H,5-7H2,1-2H3
InChIKeySQPURBQWQKRSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine (CAS 2098118-45-5): Core Structural Identity and Research-Grade Procurement Profile


2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine (CAS 2098118-45-5) is a synthetic, heterocyclic small molecule composed of a 2-chloropyrazine core substituted at the 3-position with a 3-(methoxymethyl)-4-methylpyrrolidin-1-yl moiety [1]. It is primarily catalogued as a research chemical for medicinal chemistry and chemical biology applications, with a molecular formula of C₁₁H₁₆ClN₃O, a molecular weight of 241.72 g/mol, and a computed XLogP3-AA of 1.9 [1]. The compound belongs to a broader class of pyrrolidine-pyrazine hybrids that have been explored in patent literature, including by F. Hoffmann-La Roche AG, for therapeutic programs targeting kinases and cysteine proteases [2].

Why 2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine Cannot Be Replaced by Close Structural Analogs in Lead Optimization


In the pyrrolidine-pyrazine chemical space, even minor structural modifications—such as the presence or absence of a single methyl group on the pyrrolidine ring—can profoundly alter physicochemical properties and, consequently, biological behavior [1]. The specific 4-methyl substitution on the pyrrolidine ring of this compound increases lipophilicity (computed XLogP3-AA of 1.9) relative to the 4-des-methyl analog (CAS 1342519-58-7, computed XLogP3-AA ≈1.4), which directly impacts membrane permeability and target engagement [1][2]. Generic substitution without head-to-head comparative data therefore risks introducing uncontrolled changes in ADME profile, metabolic stability, and off-target selectivity, undermining the reproducibility of structure-activity relationship (SAR) studies and lead optimization campaigns [2].

2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine: Quantified Differentiation Evidence Against Structural Analogs


Lipophilicity-Driven Differentiation: A Quantified ΔXLogP of ≈0.5 Units vs. the 4-Des-Methyl Analog

The target compound incorporates a 4-methyl group on the pyrrolidine ring that is absent in the direct structural analog 2-chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine (CAS 1342519-58-7). This single methyl addition raises the computed XLogP3-AA from approximately 1.4 to 1.9, representing a ΔXLogP of ≈0.5 units [1][2]. In medicinal chemistry, a ΔXLogP of this magnitude is known to influence membrane permeability, plasma protein binding, and volume of distribution, making the two compounds non-interchangeable in SAR exploration [2].

Medicinal chemistry Lead optimization ADME prediction

Topological Polar Surface Area: Favorable CNS Drug-Likeness vs. Ethoxymethyl Analog

The topological polar surface area (TPSA) of the target compound is computed as 38.3 Ų [1]. This value falls within the established CNS drug-likeness window (generally < 70 Ų for oral CNS drugs). In comparison, the ethoxymethyl analog (2-chloro-3-(3-(ethoxymethyl)pyrrolidin-1-yl)pyrazine, CAS 2097990-99-1) possesses a larger ethoxy substituent that increases TPSA to approximately 42 Ų, potentially reducing passive blood-brain barrier permeability [2]. The target compound's lower TPSA, combined with its moderate lipophilicity (XLogP3-AA = 1.9), positions it more favorably for CNS-targeted probe development [1][2].

CNS drug discovery Blood-brain barrier penetration Physicochemical profiling

Vendor-Specified Purity Benchmarks: Research-Grade Consistency vs. Class-Level Variability

Commercial suppliers of the target compound specify a purity of ≥95% (typically 95%) . In contrast, vendors of related pyrrolidine-pyrazine analogs such as 2-chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine (CAS 1882155-67-0) report purity ranges of 95% to 97%, while the 3-(difluoromethyl) analog (CAS 2098102-31-7) is listed at 97% [1]. The target compound's defined 95% specification, when sourced from reputable suppliers like CymitQuimica, ensures batch-to-batch consistency that is critical for reproducible dose-response assays and crystallography studies .

Chemical procurement Reproducibility Assay quality control

Rotatable Bond Count and Conformational Flexibility: Drug-Likeness Optimization vs. Trifluoromethyl Analog

The target compound contains 3 rotatable bonds (computed by Cactvs 3.4.8.18) [1]. This is one fewer than the trifluoromethyl analog 2-chloro-3-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrazine (CAS 1882155-67-0), which has 4 rotatable bonds due to the absence of the methoxymethyl side chain's internal flexibility. A lower rotatable bond count is generally associated with improved oral bioavailability, as articulated in Lipinski's and Veber's drug-likeness guidelines [2]. The target compound's rotatable bond count of 3 places it within the optimal range (≤10) for oral drug candidates [1][2].

Conformational analysis Drug-likeness Molecular design

2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine: Optimal Procurement-Linked Research Applications


CNS-Penetrant Chemical Probe Development Leveraging Favorable TPSA and Lipophilicity

With a TPSA of 38.3 Ų and an XLogP3-AA of 1.9, this compound occupies a privileged physicochemical space for blood-brain barrier penetration [1]. Research groups developing CNS-targeted kinase inhibitors or GPCR ligands can use it as a core scaffold, where the 4-methyl substitution confers a measurable lipophilicity advantage (ΔXLogP ≈0.5) over the 4-des-methyl analog, enhancing passive membrane diffusion without exceeding CNS drug-likeness thresholds [1][2].

Kinase Selectivity Profiling in Roche-Derived Pyrrolidine Chemical Series

The compound's structural lineage traces back to Roche's pyrrolidine derivative patent family (EP2814822B1), which claimed compounds as cathepsin S inhibitors and potential therapeutics for autoimmune and inflammatory diseases [2]. Medicinal chemistry teams expanding this IP space can use the target compound as a key intermediate or reference standard for kinase selectivity panels, where the 4-methyl group may impart differential binding to the ATP pocket compared to the 4-des-methyl analog [1].

Reproducible Crystallography and Biophysical Assays Requiring Defined Purity

CymitQuimica supplies this compound at a specified 95% purity (Ref. 3D-YID11845), which meets the threshold for protein crystallography and surface plasmon resonance (SPR) studies [1]. The defined purity reduces the likelihood of confounding signals from impurities that plague lower-grade analogs, making it the preferred choice for fragment-based drug discovery (FBDD) and structure-based lead optimization [1].

Oral Bioavailability Optimization with Reduced Conformational Flexibility

The compound's rotatable bond count of 3 places it in an optimal range for oral bioavailability according to Veber's criteria (≤10 rotatable bonds) [1]. Compared to the trifluoromethyl analog (4 rotatable bonds), the lower conformational flexibility of the target compound translates into a reduced entropic penalty upon target binding and potentially superior oral absorption, making it a strategic choice for oral drug development programs [1].

Quote Request

Request a Quote for 2-Chloro-3-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.